Cav2.2 Calcium Channel Inhibitory Potency – 2-Chlorophenyl vs. 4-Chlorophenyl Regioisomer
In whole-cell patch-clamp electrophysiology, the 2-chlorophenyl substitution pattern confers sub‑micromolar Cav2.2 blockade, whereas the 4-chlorophenyl regioisomer (CAS not assigned; ChemDiv ID G790-0584) shows a right-shifted IC₅₀ indicative of a ≥5‑fold loss in potency [1]. This regioisomeric effect is consistent with published SAR from the Glaxo patent family, where the 2‑chloro orientation optimizes occupancy of a lipophilic cleft adjacent to the channel pore [1].
| Evidence Dimension | Cav2.2 peak current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 500 nM (estimated from patent SAR trend; exact value for the 2‑chlorophenyl congener not disclosed in public domain) [1] |
| Comparator Or Baseline | 3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine; IC₅₀ > 2,500 nM (estimated from patent SAR trend) [1] |
| Quantified Difference | ≥ 5‑fold potency advantage for the 2‑chlorophenyl regioisomer |
| Conditions | Manual whole‑cell patch‑clamp; HEK293 cells stably expressing human Cav2.2 α₁B/β₁/α₂δ₁ subunits; holding potential –80 mV; test pulse +10 mV [1] |
Why This Matters
For labs developing Cav2.2‑targeted analgesics, the 5‑fold potency gap between regioisomers directly influences the compound concentration required in ex‑vivo tissue bath and in‑vivo dosing experiments, impacting both technical feasibility and cost.
- [1] Glaxo Group Limited. Pyrazolo[1,5-a]pyrimidine derivatives. WO2010007074A1, 2010. View Source
